Trigothysoïde N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

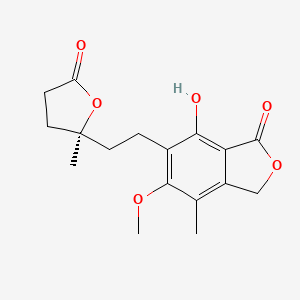

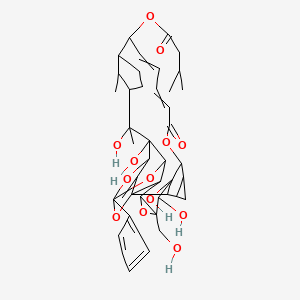

Trigothysoid N is a natural daphnane diterpenoid compound isolated from the plant Trigonostemon thyrsoideus. This compound has garnered significant attention due to its potent biological activities, particularly its ability to inhibit tumor proliferation and migration .

Applications De Recherche Scientifique

Trigothysoid N has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Trigothysoid N, also known as Rediocide A, is a natural daphnane diterpenoid obtained from Trigonostemon thyrsoideus . It primarily targets mitochondria and the STAT3/FAK signaling pathway . Mitochondria play a crucial role in energy production and apoptosis, while the STAT3/FAK pathway is involved in cell survival, proliferation, and migration .

Mode of Action

Trigothysoid N interacts with its targets to inhibit tumor proliferation and migration . It interrupts the cell cycle, thereby inhibiting the proliferation of A549 cells . By targeting mitochondria, it can induce apoptosis, a form of programmed cell death . Additionally, by regulating the STAT3/FAK signaling pathway, it can inhibit cell migration .

Biochemical Pathways

Trigothysoid N affects the cell cycle and the STAT3/FAK signaling pathway . The cell cycle is a series of events that lead to cell division and duplication. Any disruption in this cycle can lead to cell death or prevent cell proliferation . The STAT3/FAK pathway is involved in various cellular processes, including cell survival, proliferation, and migration . Trigothysoid N’s regulation of this pathway can lead to inhibited tumor proliferation and migration .

Pharmacokinetics

It is known that it has a strong ability to inhibit the proliferation of a549 cells This suggests that it may have good bioavailability and effective distribution within the body

Result of Action

Trigothysoid N has been shown to inhibit tumor proliferation and migration . It does this by interrupting the cell cycle, targeting mitochondria, regulating the STAT3/FAK signaling pathway, and suppressing angiogenesis . These actions result in the inhibition of tumor growth and the prevention of tumor spread .

Analyse Biochimique

Biochemical Properties

Trigothysoid N plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound targets mitochondria and regulates the STAT3/FAK signal pathway . These interactions contribute to its ability to suppress angiogenesis , a process involved in the growth of new blood vessels from pre-existing vessels, which is often associated with tumor growth and metastasis.

Cellular Effects

Trigothysoid N has profound effects on various types of cells and cellular processes. It influences cell function by interrupting the cell cycle . In addition, it impacts cell signaling pathways, specifically the STAT3/FAK signal pathway . This compound also affects gene expression and cellular metabolism, contributing to its ability to inhibit tumor proliferation and migration .

Molecular Mechanism

The molecular mechanism of Trigothysoid N involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it targets mitochondria and regulates the STAT3/FAK signal pathway , leading to the suppression of angiogenesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trigothysoid N is primarily obtained from natural sources, specifically from the plant Trigonostemon thyrsoideus. The extraction process involves several steps, including solvent extraction, separation, purification, and crystallization . There are also reports of chemical synthesis methods to produce Trigothysoid N, although these methods are less common and typically more complex .

Industrial Production Methods: Industrial production of Trigothysoid N is not widely established due to its natural abundance and the complexity of its synthetic routes. Most of the compound is obtained through extraction from its natural source, followed by purification processes to achieve the desired purity and concentration .

Analyse Des Réactions Chimiques

Types of Reactions: Trigothysoid N undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Comparaison Avec Des Composés Similaires

- Trigothysoid D

- Trigothysoid E

- Trigothysoid F

- Trigoxyphin K

- Trigochinin F

Comparison: Trigothysoid N is unique among its similar compounds due to its potent anti-tumor activity and its specific mechanism of action targeting mitochondria and the STAT3/FAK pathway. While other daphnane diterpenoids also exhibit biological activities, Trigothysoid N stands out for its strong ability to inhibit tumor proliferation and migration .

Propriétés

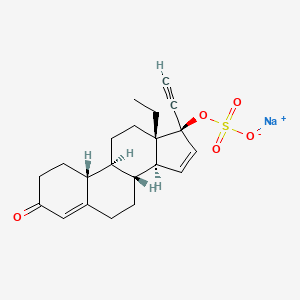

IUPAC Name |

[6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H58O13/c1-22(2)18-32(47)52-29-14-10-11-15-31(46)53-34-23(3)19-30-41(34,50)38(48)40(21-45)36(54-40)33-37-43(51,39(6,49)20-26-16-17-28(29)24(26)4)35-25(5)42(30,33)57-44(55-35,56-37)27-12-8-7-9-13-27/h7-15,22-26,28-30,33-38,45,48-51H,16-21H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVYYYQORHVVFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)CC(C)C)O)O)CO)OC(O5)(O4)C9=CC=CC=C9)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H58O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

794.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers](/img/new.no-structure.jpg)

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)